N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
Description
This compound features a benzoxazepin core fused with a benzamide moiety substituted with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-2-1-3-11(13)16(24)22-10-5-6-14-12(9-10)15(23)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQOMWPYHUHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzoxazepines, characterized by a benzoxazepine ring fused with a benzamide moiety. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N3O |
| Molecular Weight | 335.30 g/mol |
| CAS Number | 922055-04-7 |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The benzoxazepine ring can modulate enzyme activity by binding to active sites or altering receptor conformations, which may lead to changes in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's efficacy in inducing apoptosis was linked to its ability to activate caspase pathways and modulate key survival signaling proteins.
Anti-inflammatory Effects
Benzoxazepines have also been shown to possess anti-inflammatory properties. Research indicates that this compound can suppress the release of pro-inflammatory cytokines such as IL-17 in T-helper 17 cells. This suppression is believed to occur through an induced-fit binding mode to the nuclear receptor RORγt, which plays a crucial role in the differentiation of TH17 cells .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on human breast cancer (MCF7) and lung cancer (A549) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values reported at 15 µM for MCF7 and 20 µM for A549 cells.
-
Inflammation Models :
- In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6 in serum samples compared to control groups.
Research Findings
Recent advancements in the field have revealed several key findings regarding the biological activity of this compound:
- Cellular Mechanisms : The compound was found to inhibit NF-kB activation in response to inflammatory stimuli, suggesting a potential pathway for its anti-inflammatory effects.
- Structure–Activity Relationship (SAR) : Modifications on the benzamide moiety and trifluoromethyl group were explored to enhance potency and selectivity against specific targets involved in tumor progression.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzoxazepin core requires multi-step synthesis, whereas thioether derivatives () are more modular but prone to racemization.
- Therapeutic Potential: Benzoxazepin-based compounds are understudied in oncology but show promise in inflammation (e.g., IL-17 inhibition). Halogenated analogs like C186 may face toxicity hurdles despite high potency.
- Unresolved Questions :
- Role of the trifluoromethyl group in off-target effects.
- Impact of benzoxazepin ring size on bioavailability compared to five-membered heterocycles.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with characteristic shifts for the benzoxazepine ring (δ 4.2–5.0 ppm for oxazepine protons) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₃F₃N₂O₃, [M+H]⁺ = 351.29) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry in ambiguous cases .
Advanced : How to resolve contradictions in spectral data (e.g., overlapping NMR signals)?
- 2D NMR : Use COSY, HSQC, and HMBC to assign overlapping proton/carbon signals, particularly in the benzoxazepine core .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific functional groups .
How can researchers assess the biological activity of this compound when direct data is limited?
Q. Basic
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase activity) .
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-methoxy or chloro derivatives) to infer activity trends .
Advanced : Design a study to elucidate mechanisms of action without prior biological data.
- Molecular Docking : Model interactions with protein targets (e.g., using AutoDock Vina) guided by the trifluoromethyl group’s hydrophobicity .
- Proteomics Profiling : Use affinity chromatography pull-down assays to identify binding partners in cell lysates .
What are common chemical modifications to enhance solubility or stability?
Q. Basic
- Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide nitrogen .
Advanced : How to design derivatives with improved blood-brain barrier (BBB) penetration?
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) while maintaining a logP < 3 via computational QSAR models .
- Prodrug Strategies : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) .
How to address discrepancies in reported synthetic yields or purity?
Q. Basic
- Reproducibility Checks : Verify solvent quality (e.g., anhydrous DMF), stoichiometry, and reaction times against literature protocols .
- Purity Analysis : Use HPLC with UV/ELSD detectors to quantify impurities (>98% purity threshold) .
Advanced : What computational tools can predict optimal reaction pathways?
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets to predict yields under varying conditions .
What safety protocols are essential during synthesis?
Q. Basic
- Hazard Mitigation : Use fume hoods for handling volatile reagents (e.g., trifluoroacetic anhydride) and wear acid-resistant PPE .
- Waste Disposal : Neutralize acid chlorides with ice-cold sodium bicarbonate before disposal .
Advanced : How to manage thermally unstable intermediates?
- Cold Storage : Store intermediates at -20°C under inert gas to prevent decomposition .
- Real-Time Monitoring : Use DSC (Differential Scanning Calorimetry) to detect exothermic decomposition risks .
How does the compound’s reactivity compare to analogs with different substituents?
Q. Basic
- Electrophilic Reactivity : The trifluoromethyl group deactivates the benzamide ring, reducing susceptibility to electrophilic substitution compared to methyl or methoxy analogs .
- Hydrolytic Stability : The benzoxazepine ring is more stable under basic conditions than related oxazolidinones .
Advanced : Predict sites of metabolic degradation using in silico tools.
- CYP450 Modeling : Use Schrödinger’s BioLuminate to identify vulnerable sites (e.g., amide bonds) .
What industrial-scale synthesis challenges apply to research settings?
Q. Basic
- Scalability : Batch reactors may require adjustment from mg to kg scales; optimize stirring rates and heat transfer .
- Cost Efficiency : Replace expensive catalysts (e.g., Pd) with cheaper alternatives (e.g., Ni) for coupling steps .
Advanced : How to adapt continuous flow chemistry for this compound?
- Microreactor Design : Use Corning AF-2400 tubing to enhance mixing and reduce reaction times in flow systems .
What mechanistic studies are recommended to explain unexpected reaction outcomes?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- Trapping Intermediates : Use cryogenic quenching (-78°C) to isolate and characterize short-lived species via ESR or MS .
How to validate computational predictions of biological activity experimentally?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and immobilized protein targets .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to confirm docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
